7-(4-fluorobenzyl)-8-[(2-furylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with significant implications in medicinal chemistry. It is classified under the purine derivatives, which are known for their roles in various biological processes, including energy transfer and signaling pathways in living organisms. This compound is particularly noted for its potential pharmacological applications, including its psychostimulant properties.
This compound can be sourced from chemical suppliers such as Sigma-Aldrich and is identified by its CAS number 327097-91-6. It belongs to the class of purine derivatives and is characterized by a unique structure that includes a fluorobenzyl group and a furylmethylamino moiety, contributing to its biological activity and potential therapeutic uses .
The synthesis of 7-(4-fluorobenzyl)-8-[(2-furylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves several key steps:
The reaction conditions often require careful control of temperature and pH to optimize yield and minimize by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) are frequently employed to analyze the purity of the synthesized compound.
The molecular formula of 7-(4-fluorobenzyl)-8-[(2-furylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is C19H18FN5O3. Its structural features include:
The molecular weight of this compound is approximately 373.37 g/mol. Its structural representation can be derived using various computational chemistry software tools that visualize molecular geometry and electronic distribution .
The chemical reactivity of 7-(4-fluorobenzyl)-8-[(2-furylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione includes:
These reactions are critical for understanding the compound's stability and interactions within biological systems.
The mechanism of action for 7-(4-fluorobenzyl)-8-[(2-furylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione primarily involves its interaction with adenosine receptors in the brain. By modulating these receptors, the compound can influence neurotransmitter release and neuronal excitability.
Studies suggest that this compound may exhibit psychostimulant effects similar to caffeine by antagonizing adenosine receptors, thereby promoting wakefulness and alertness. Detailed pharmacological studies are necessary to elucidate its full mechanism of action and potential therapeutic benefits .
The physical properties of 7-(4-fluorobenzyl)-8-[(2-furylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione include:
Key chemical properties include:
Relevant data from analytical methods such as nuclear magnetic resonance (NMR) spectroscopy can provide insights into its structural integrity and confirm identity .
7-(4-fluorobenzyl)-8-[(2-furylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione holds promise in several scientific domains:
Continued research into this compound could unveil new therapeutic avenues for treating conditions associated with adenosine dysregulation.
Purine derivatives have formed the cornerstone of nucleoside-based pharmacology since the mid-20th century, with adenosine serving as the fundamental scaffold for receptor-targeted drug design. Early non-selective agonists like adenosine 5′-N-ethyluronamide (NECA) demonstrated broad physiological effects but lacked subtype specificity [1] [2]. This limitation catalyzed systematic structure-activity relationship (SAR) studies focused on N6, C2, and ribose modifications to enhance receptor selectivity. The evolution culminated in clinically significant agents: Regadenoson (A2AAR agonist for cardiac imaging) and Istradefylline (A2AAR antagonist approved in Japan for Parkinson's disease) [1]. The compound 7-(4-fluorobenzyl)-8-[(2-furylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione represents a contemporary innovation within this lineage, incorporating strategically engineered substituents to optimize adenosine receptor (AR) interactions while addressing historical challenges in metabolic stability and receptor cross-reactivity [3] [5].
Table 1: Historical Development of Key Purine-Based Therapeutics
Compound | Structural Features | Target Receptor | Clinical Application |
---|---|---|---|
NECA | 5′-N-ethyluronamide | Pan-AR agonist | Pharmacological tool compound |
IB-MECA/Cl-IB-MECA | N6-iodobenzyl; C2-chloro | A3AR agonist | Phase II trials (cancer, arthritis) |
Regadenoson | 2-alkylpyrazole derivative | A2AAR agonist | Cardiac stress testing |
Istradefylline | Xanthine-based | A2AAR antagonist | Parkinson’s disease (Japan) |
Target Compound | 7-(4-Fluorobenzyl); 8-(furylmethylamino) | Undefined subtype | Preclinical research |
The strategic incorporation of 4-fluorobenzyl at the 7-position and (2-furylmethyl)amino at the 8-position endows this xanthine derivative with distinct electronic and steric properties critical for receptor affinity and selectivity:
Table 2: Electronic and Steric Properties of Key Substituents
Substituent | Electronic Contribution | Steric Contribution | Binding Pocket Interaction |
---|---|---|---|
7-(4-Fluorobenzyl) | σp = +0.06 (inductive); Halogen bonding | Ortho-avoidance; ~5Å linear extension | Hydrophobic subpocket (Leu246, Ala243) |
8-[(2-Furylmethyl)amino] | H-bond donor (NH); H-bond acceptor (O) | Planar heterocycle; ~120° bond angle | Polar subpocket (Asn254, Glu172) |
1,3-Dimethylxanthine | Block N7 protonation; moderate logP | Planar fused ring system | Core scaffold anchoring |
Adenosine receptors regulate pathophysiological processes in neurology, cardiology, and immunology, making them prime targets for therapeutic intervention. The design rationale for 7-(4-fluorobenzyl)-8-[(2-furylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione addresses three critical AR targeting challenges:
Table 3: Adenosine Receptor Subtype Distribution and Therapeutic Relevance
Receptor | Primary Tissues | Signaling Pathway | Therapeutic Areas | Target Compound Rationale |
---|---|---|---|---|
A1AR | Brain, heart, kidney | Gi/o (↓cAMP) | Neuropathic pain, ischemia, heart failure | High affinity predicted via hydrophobic subpocket engagement |
A2AAR | Thymus, immune cells | Gs (↑cAMP) | Parkinson’s, inflammation | Steric exclusion by 7-benzyl group minimizes binding |
A2BAR | Smooth muscle, fibroblasts | Gs/Gq | Asthma, diabetes | Low affinity due to shallow binding pocket |
A3AR | Liver, lung, immune cells | Gi/o (↓cAMP) | Cancer, glaucoma, inflammation | Furylmethylamino may engage unique polar residues |
The compound’s design aligns with emerging SAR trends in non-nucleoside AR modulators: 6-Morpholinopurines demonstrate A1/A3 dual affinity when N9-unsubstituted, while N9-methylation enhances A1 selectivity [5]. By retaining the 1,3-dimethylxanthine core but eliminating the ribose, this compound merges metabolic resilience with tunable receptor engagement—positioning it as a versatile scaffold for neurological and inflammatory disorders.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3